2-Fluoro-6-(trifluoromethyl)benzyl alcohol

Description

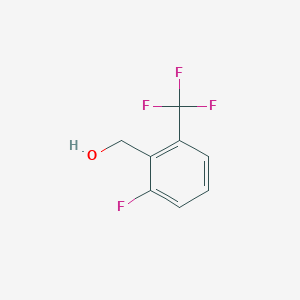

Structure

3D Structure

Properties

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUCYZIRXZYZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333886 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152211-15-9 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-6-(trifluoromethyl)benzyl alcohol chemical properties

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. The information is intended to support laboratory research, chemical synthesis, and drug development activities.

Chemical and Physical Properties

This compound is a fluorinated organic compound recognized for its utility as a synthetic intermediate.[1][2] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[2]

General Properties

| Property | Value | Source |

| IUPAC Name | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol | [3] |

| CAS Number | 152211-15-9 | [3][4] |

| Molecular Formula | C₈H₆F₄O | [3][4] |

| Molecular Weight | 194.13 g/mol | [4] |

| Appearance | Colorless or yellowish liquid | [1] |

| Purity | 97% | [4] |

Physicochemical Data

The following table summarizes key physicochemical data for this compound.

| Property | Value | Source |

| Melting Point | -8 °C | [1] |

| Boiling Point | 170 °C | [1] |

| Density | 1.443 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.4560 | [4] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound. [5] While specific spectra are not provided in this guide, they can be accessed through chemical databases using the compound's CAS number.

Synthesis and Reactivity

This compound serves as a key intermediate in organic synthesis.[1] The presence of the trifluoromethyl group is a strategic feature in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and improve the bioavailability of drug candidates.[2][6]

General Synthesis Pathway

A general, two-step synthetic route can be described for the preparation of this compound.[1] This involves the introduction of the trifluoromethyl group followed by hydrolysis to yield the final alcohol.

Experimental Protocol: A Representative Synthesis

While a specific detailed protocol for this compound is not available, a representative method for a structurally similar compound, 2-(Trifluoromethyl)benzyl alcohol, involves the reduction of the corresponding aldehyde.[7]

Reaction: Reduction of o-trifluoromethylbenzaldehyde to 2-(trifluoromethyl)benzyl alcohol.[7]

Materials:

-

o-Trifluoromethylbenzaldehyde (87.1 g, 0.5 mol)[7]

-

Sodium borohydride (9.5 g, 0.25 mol)[7]

-

Water (348.0 g)[7]

-

Methyl tert-butyl ether[7]

-

Saturated brine solution[7]

-

1000 mL three-necked round-bottomed flask with mechanical stirrer and thermometer[7]

Procedure:

-

Add water to the flask and cool to 0°C.[7]

-

Subsequently, add sodium borohydride and stir for 20 minutes.[7]

-

Maintaining the temperature at 5°C, slowly add o-trifluoromethylbenzaldehyde dropwise.[7]

-

After the addition is complete, maintain the reaction temperature at 10°C for 1 hour.[7]

-

Upon reaction completion, perform an extraction using methyl tert-butyl ether.[7]

-

Combine the organic phases, wash with saturated brine, and concentrate under reduced pressure to obtain the final product.[7]

Expected Outcome: This procedure yields 2-trifluoromethylbenzyl alcohol as a colorless, transparent liquid with a purity of >99% and a yield of 90%.[7]

Applications in Research and Development

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this alcohol a valuable precursor in several key industrial and research areas.[2]

-

Pharmaceutical Research: It is extensively used in the synthesis of novel active pharmaceutical ingredients (APIs).[2] The trifluoromethyl group is known to enhance drug properties such as metabolic stability and bioavailability.[2]

-

Agrochemical Research: It serves as a key precursor in the development of modern herbicides and pesticides.[2] The fluorine atoms can contribute to the biological activity and environmental persistence of these chemicals.[2]

-

Material Science: Its reactivity allows for its use in the development of specialty dyes and other advanced materials.[2]

Safety and Handling

Proper safety precautions must be observed when handling this compound. It is considered a hazardous substance.

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[4] |

Precautionary Measures and First Aid

The following table outlines the recommended precautionary statements and first aid measures.

| Precautionary Code | Measure | First Aid Response |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | If Inhaled (P304 + P340): Remove person to fresh air and keep comfortable for breathing.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8][9] | If on Skin (P302 + P352): Wash with plenty of soap and water.[4] |

| - | - | If in Eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| - | - | If Swallowed (P301 + P312): Call a POISON CENTER or doctor if you feel unwell.[4] |

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

References

- 1. chembk.com [chembk.com]

- 2. This compound|CAS 152211-15-9 [benchchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound(152211-15-9) 1H NMR [m.chemicalbook.com]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. 2-(Trifluoromethyl)benzyl alcohol | 346-06-5 [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. kscl.co.in [kscl.co.in]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS: 152211-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that serves as a crucial building block in modern synthetic organic chemistry. Its strategic importance lies in the unique combination of a fluorine atom and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group, in particular, is a highly sought-after moiety in medicinal chemistry due to its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and integration into synthetic workflows.

| Property | Value |

| CAS Number | 152211-15-9 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| IUPAC Name | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol |

| Appearance | Colorless to yellowish liquid |

| Melting Point | -8 °C |

| Boiling Point | 170 °C |

| Density | 1.443 g/cm³ |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. |

Synthesis

The most common and direct method for the synthesis of this compound is the reduction of the corresponding carbonyl compound, either 2-fluoro-6-(trifluoromethyl)benzaldehyde or 2-fluoro-6-(trifluoromethyl)benzoic acid.[1]

General Synthesis Workflow

The synthesis typically follows a straightforward reduction pathway, as illustrated in the diagram below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde in methanol or THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0-5 °C. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add water to quench the excess sodium borohydride.

-

Extraction: Remove the organic solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. The presence of both fluoro and trifluoromethyl groups can impart desirable pharmacokinetic properties to the final drug molecule.

Key Intermediate in the Synthesis of Elagolix

A notable application of this compound is in the synthesis of Elagolix , a gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain. The benzyl alcohol is typically converted to a corresponding benzyl halide (e.g., bromide) which then serves as an alkylating agent in the synthesis of the final drug molecule.

The workflow below illustrates the role of this compound as a building block in the synthesis of a key intermediate for Elagolix.

Caption: Role of this compound in Elagolix synthesis.

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not typically evaluated for its own biological activity or its effect on signaling pathways. Its primary role is to be incorporated into a larger molecule, and the biological profile of the final compound is what is of therapeutic interest. There is no publicly available data on the specific in vitro or in vivo biological activity of this compound itself. Research efforts are focused on the biological activities of the final products synthesized from this building block.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data)

The following table summarizes the ¹H NMR spectral data for the analogous compound, 2-(Trifluoromethyl)benzyl alcohol. The chemical shifts are reported in ppm.

| Assignment | Chemical Shift (ppm) |

| Aromatic H | 7.632 |

| Aromatic H | 7.594 |

| Aromatic H | 7.500 |

| Aromatic H | 7.334 |

| -CH₂- | 4.789 |

| -OH | 3.06 |

| Reference compound: 2-(Trifluoromethyl)benzyl alcohol[3] |

Mass Spectrometry (MS) (Reference Data)

The mass spectrum of 2-(Trifluoromethyl)benzyl alcohol shows a molecular ion peak (M+) at m/z 176.[4] Key fragmentation patterns would involve the loss of the hydroxyl group and rearrangements of the aromatic ring.

Infrared (IR) Spectroscopy (Reference Data)

The IR spectrum of a benzyl alcohol derivative would be expected to show characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches of the aromatic ring (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2960 cm⁻¹), C=C stretches of the aromatic ring (~1450-1600 cm⁻¹), and C-O stretch (~1050-1250 cm⁻¹). The C-F stretches of the trifluoromethyl group would appear in the region of 1100-1350 cm⁻¹.

Conclusion

This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry. Its value is derived from the presence of the fluoro and trifluoromethyl substituents, which are known to enhance the pharmacological properties of drug molecules. While detailed biological studies on the alcohol itself are scarce, its role as a building block, for example in the synthesis of Elagolix, highlights its importance. The synthetic route via reduction of the corresponding aldehyde or carboxylic acid is a well-established and efficient method for its preparation. This guide provides essential technical information for researchers and scientists working with this versatile compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details the prevalent synthesis methodologies, experimental protocols, and quantitative data to support research and development activities.

Introduction

This compound is a fluorinated aromatic alcohol with the chemical formula C₈H₆F₄O. Its structure, featuring both a fluorine atom and a trifluoromethyl group ortho to the hydroxymethyl group, imparts unique electronic and lipophilic properties. These characteristics make it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | 156 | 1.432 (at 25 °C) |

| 2-Fluoro-6-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 208.11 | - | - |

| This compound | C₈H₆F₄O | 194.13 | 170 | 1.443 |

Synthetic Pathways

The synthesis of this compound is predominantly achieved through the reduction of a corresponding carbonyl compound. The two primary routes involve the reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde or 2-Fluoro-6-(trifluoromethyl)benzoic acid. A conceptual Grignard-based approach is also considered.

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key fluorinated building block in medicinal chemistry and agrochemical synthesis. The document details its chemical structure, nomenclature, and physicochemical properties. A representative synthetic protocol for its preparation is outlined, and its significant role as a synthetic intermediate in the development of novel therapeutic agents is discussed, including a specific example of its application in the synthesis of a known drug intermediate.

Introduction

This compound is a substituted aromatic alcohol that has garnered significant interest in the fields of pharmaceutical and agrochemical research. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and conformational constraints to the molecule. These characteristics are highly sought after in drug design, as they can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile compound.

Structure and Nomenclature

The chemical structure and nomenclature of this compound are fundamental to its identity and reactivity.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Nomenclature:

| Type | Name |

| IUPAC Name | (2-Fluoro-6-(trifluoromethyl)phenyl)methanol |

| CAS Number | 152211-15-9 |

| Synonyms | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄O | [2] |

| Molecular Weight | 194.13 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [2] |

| Melting Point | -8 °C | [2] |

| Boiling Point | 180 °C (lit.) | [2] |

| Density | 1.397 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.456 (lit.) | [2] |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Vapor Pressure | 0.462 mmHg at 25 °C | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy (Proton NMR) The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | m | 1H | Aromatic H |

| ~7.5 | m | 1H | Aromatic H |

| ~7.4 | m | 1H | Aromatic H |

| ~4.8 | s | 2H | -CH₂- |

| ~2.9 (variable) | br s | 1H | -OH |

¹³C NMR Spectroscopy (Carbon NMR) The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~159 (d, J ≈ 250 Hz) | C-F |

| ~138 (q, J ≈ 5 Hz) | C-CH₂OH |

| ~132 (q, J ≈ 1 Hz) | Aromatic CH |

| ~129 (q, J ≈ 30 Hz) | C-CF₃ |

| ~126 | Aromatic CH |

| ~124 (q, J ≈ 274 Hz) | -CF₃ |

| ~119 (d, J ≈ 22 Hz) | Aromatic CH |

| ~57 (d, J ≈ 4 Hz) | -CH₂OH |

Infrared (IR) Spectroscopy The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1620-1580 | Medium | Aromatic C=C stretch |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl group) |

| 1250-1000 | Strong | C-O stretch (alcohol) |

| 1100-1000 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity | Possible Fragment |

| 194 | [M]⁺ | Molecular Ion |

| 175 | [M - H₂O]⁺ | |

| 165 | [M - CHO]⁺ | |

| 145 | [M - H₂O - HF]⁺ | |

| 125 | [C₇H₄F₂]⁺ |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-fluoro-6-(trifluoromethyl)benzaldehyde.

Representative Synthesis Workflow:

Figure 2: A typical workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Applications in Drug Development

The unique substitution pattern of this compound makes it a valuable synthon for introducing a fluorinated benzyl moiety into drug candidates. The fluorine and trifluoromethyl groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Role as a Building Block:

The hydroxyl group of this compound provides a reactive handle for various chemical transformations, including:

-

Etherification: Formation of ether linkages is a common strategy in drug design to connect different molecular fragments.

-

Esterification: Ester derivatives can be synthesized, which may act as prodrugs or possess their own biological activity.

-

Halogenation: Conversion of the alcohol to a benzylic halide (e.g., bromide or chloride) creates a reactive electrophile for nucleophilic substitution reactions.

Example of Application in Medicinal Chemistry:

The 2-fluoro-6-(trifluoromethyl)benzyl moiety has been incorporated into various molecular scaffolds to explore their therapeutic potential. For instance, it is a key component in the synthesis of intermediates for Elagolix , a gonadotropin-releasing hormone (GnRH) antagonist used for the management of endometriosis-associated pain.[3] In this context, the substituted benzyl group is attached to a pyrimidinedione core, contributing to the overall shape and electronic properties of the final drug molecule.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex organic molecules with applications in drug discovery and agrochemical development. Its well-defined structure, predictable reactivity, and the advantageous properties conferred by its fluorine substituents ensure its continued relevance in modern chemical research. This guide has provided a detailed overview of its key characteristics and a practical synthetic protocol to aid researchers in their work with this valuable compound.

References

physical and chemical characteristics of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol (CAS No. 152211-15-9). This fluorinated aromatic alcohol is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This document summarizes its known physical and chemical properties, provides insights into its synthesis and reactivity, and discusses its potential applications based on the current understanding of similarly structured fluorinated compounds. All quantitative data is presented in structured tables for clarity, and a detailed, though general, experimental protocol for its synthesis is provided.

Chemical Identity and Physical Properties

This compound is a colorless to yellowish liquid at room temperature. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | [2-Fluoro-6-(trifluoromethyl)phenyl]methanol[1][2] |

| CAS Number | 152211-15-9[1][2][3][4][5][6] |

| Molecular Formula | C₈H₆F₄O[1][2][4] |

| Molecular Weight | 194.13 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)F)CO)C(F)(F)F |

| InChI | InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2[1] |

| InChIKey | TZUCYZIRXZYZOP-UHFFFAOYSA-N |

A summary of the available physical property data is provided in Table 1. It is important to note that some variations in reported values exist in the literature.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to yellowish liquid | [7] |

| Melting Point | -8 °C | [7] |

| Boiling Point | 170 °C | [7] |

| Density | 1.443 g/cm³ | [7] |

| Refractive Index | 1.4560 | Oakwood Chemical |

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water. | [7] |

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by the interplay of the hydroxyl, fluoro, and trifluoromethyl functional groups on the aromatic ring.

-

Acidity (pKa): The exact pKa of this compound has not been experimentally determined in the reviewed literature. However, it is expected to be more acidic than benzyl alcohol (pKa ≈ 15.4)[8][9]. The electron-withdrawing nature of both the ortho-fluoro and ortho-trifluoromethyl groups will increase the polarity of the O-H bond and stabilize the resulting benzyloxide anion, thereby lowering the pKa.

-

Reactivity: As a primary alcohol, the hydroxyl group can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The aromatic ring is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing trifluoromethyl group.

Spectral Data

Table 2: Predicted Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the benzylic protons (CH₂OH), the hydroxyl proton (-OH), and the aromatic protons. The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C NMR | Resonances for the benzylic carbon, and the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic ring stretches, and strong C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 194. The fragmentation pattern would likely involve the loss of water, the hydroxymethyl group, and fragments related to the fluorinated benzene ring. |

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and logical synthetic route would be the reduction of the corresponding aldehyde, 2-Fluoro-6-(trifluoromethyl)benzaldehyde (CAS 60611-24-7)[11].

General Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

This protocol is a generalized procedure based on standard chemical literature for the reduction of aromatic aldehydes to benzyl alcohols.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (or Ethyl Acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Workflow Diagram:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound|CAS 152211-15-9 [benchchem.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 6. This compound [oakwoodchemical.com]

- 7. chembk.com [chembk.com]

- 8. Benzyl Alcohol [commonorganicchemistry.com]

- 9. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(152211-15-9) 1H NMR [m.chemicalbook.com]

- 11. 2-氟-6-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]

Spectral Analysis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol: A Technical Guide

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with significant applications in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a summary of the expected spectral data (NMR, IR, and MS) for this compound, along with generalized experimental protocols for these analytical techniques. The presented data is representative and intended to aid researchers in the identification and characterization of this molecule.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted data based on the analysis of its chemical structure and known spectral characteristics of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | m | 1H | Aromatic CH |

| ~7.3 - 7.5 | m | 2H | Aromatic CH |

| ~4.8 | s | 2H | -CH₂- |

| ~2.5 - 3.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138 (q, ²JCCF ≈ 30 Hz) | C-CF₃ |

| ~132 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 (q, ¹JCF ≈ 275 Hz) | -CF₃ |

| ~120 (d, ²JCCF ≈ 20 Hz) | Aromatic CH |

| ~60 | -CH₂OH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |

| 1250 - 1000 | Strong | C-O stretch (alcohol) |

| ~1050 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 177 | [M - OH]⁺ |

| 175 | [M - H₂O - H]⁺ |

| 165 | [M - CHO]⁺ |

| 145 | [M - H₂O - F]⁺ |

| 125 | [C₇H₄F₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest. Use a liquid cell with an appropriate path length.

-

ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): Typically used with GC-MS. Standard electron energy of 70 eV.

-

Electrospray Ionization (ESI): Often used with LC-MS. Can be run in positive or negative ion mode.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).

-

Data Acquisition: Acquire full scan data to identify the molecular ion and fragmentation pattern.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Solubility of 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct physicochemical properties that influence its reactivity and bioavailability. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, formulation, and various analytical procedures. This technical guide provides an overview of the known solubility characteristics of this compound, detailed experimental protocols for its quantitative solubility determination, and a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the fluorinated aromatic ring contributes to its lipophilicity and potential for dipole-dipole and van der Waals interactions. The interplay of these factors determines its solubility profile across a range of organic solvents with varying polarities.

Qualitative Solubility Profile

General qualitative assessments indicate that this compound exhibits good solubility in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[2] |

| Diethyl Ether | Soluble[2] |

| Chloroform | Soluble[2] |

| Water | Slightly Soluble[2] |

While this information is useful for preliminary assessments, quantitative data is essential for precise applications in research and development.

Quantitative Solubility Determination: Experimental Protocols

The following sections detail robust experimental methodologies for the quantitative determination of the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.[3][4][5]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to avoid transferring any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Place the dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-60 °C) until a constant weight is achieved.

-

Mass Determination: Accurately weigh the dish or vial containing the dried solute.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Data Presentation:

The quantitative data obtained from the gravimetric method should be compiled into a structured table for easy comparison.

Table 2: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (Approx.) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Heptane | 1.9 | Value | Value |

| Toluene | 2.4 | Value | Value |

| Diethyl Ether | 4.3 | Value | Value |

| Chloroform | 4.8 | Value | Value |

| Ethyl Acetate | 6.0 | Value | Value |

| Dichloromethane | 9.1 | Value | Value |

| Acetone | 20.7 | Value | Value |

| Isopropanol | 18.3 | Value | Value |

| Ethanol | 24.6 | Value | Value |

| Methanol | 32.6 | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

UV-Vis Spectroscopic Method

For compounds with a chromophore, such as the aromatic ring in this compound, UV-Vis spectroscopy offers a sensitive and high-throughput method for solubility determination.[6]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

All materials listed for the Gravimetric Method

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The λmax can be determined by scanning a dilute solution of the compound over a range of wavelengths.

-

Saturated Solution Preparation: Prepare saturated solutions as described in the gravimetric method (Steps 1-3).

-

Sample Preparation for Analysis: Withdraw a small, accurately measured volume of the clear supernatant using a syringe filter. Dilute this sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental procedures and a representative synthetic pathway.

Caption: Experimental workflow for solubility determination.

Caption: A reported synthesis route for the target compound.[2]

Conclusion

While qualitative data provides a general understanding, quantitative solubility data is indispensable for the precise and reproducible application of this compound in research and development. The experimental protocols detailed in this guide, namely the gravimetric and UV-Vis spectroscopic methods, offer robust frameworks for obtaining this critical information. The provided workflows and data presentation templates are intended to guide researchers in systematically determining and reporting the solubility profile of this important fluorinated intermediate. Accurate solubility data will ultimately facilitate more efficient process development, formulation design, and overall drug discovery and development efforts.

References

Unveiling the Genesis of a Key Fluorinated Building Block: A Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and the development of advanced agrochemicals. Among the myriad of fluorinated building blocks, 2-Fluoro-6-(trifluoromethyl)benzyl alcohol has emerged as a pivotal intermediate, prized for its unique electronic and steric properties. This technical guide delves into the discovery, history, and synthetic evolution of this important compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and utility.

Introduction: The Rise of Fluorine in Chemical Synthesis

The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their physicochemical and biological properties.[1] These modifications can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups. This compound, with its distinct substitution pattern on the aromatic ring, offers a versatile platform for the synthesis of complex molecular architectures.[1] Its application spans the creation of novel active pharmaceutical ingredients (APIs) and the development of next-generation pesticides.[1]

Discovery and Historical Context

While a definitive seminal publication detailing the initial discovery and synthesis of this compound (CAS Number: 152211-15-9) remains elusive in readily accessible literature, its emergence is intrinsically linked to the broader expansion of fluorine chemistry in the latter half of the 20th century. The value of fluorinated intermediates became increasingly apparent to medicinal chemists, driving the development of synthetic methodologies to access novel fluorinated aromatic compounds.

The synthesis of various structurally related fluorinated and trifluoromethylated benzyl alcohols is documented in numerous patents and scientific articles, highlighting the ongoing interest in this class of compounds as precursors to biologically active molecules. For instance, methods for the preparation of other fluorinated benzyl alcohol derivatives have been described in the context of developing new pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental for its application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 152211-15-9 | N/A |

| Molecular Formula | C₈H₆F₄O | N/A |

| Molecular Weight | 194.13 g/mol | N/A |

| Appearance | Colorless to yellowish liquid | N/A |

| Boiling Point | 180 °C (lit.) | N/A |

| Density | 1.397 g/mL at 25 °C (lit.) | N/A |

| Refractive Index | n20/D 1.456 (lit.) | N/A |

Synthetic Methodologies

A representative synthetic pathway can be visualized as follows:

Caption: General synthetic route to this compound.

Experimental Protocol: Reduction of 2-Fluoro-6-(trifluoromethyl)benzaldehyde

The following is a generalized experimental protocol based on standard organic chemistry procedures for the reduction of an aldehyde to an alcohol.

Materials:

-

2-Fluoro-6-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or other suitable solvent)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 2-Fluoro-6-(trifluoromethyl)benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Fluoro-6-(trifluoromethyl)benzaldehyde | 192.11 | 10.0 | 0.052 |

| Sodium borohydride | 37.83 | 1.0 | 0.026 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| This compound | 194.13 | 10.1 | 9.1 | 90 |

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries.

Caption: Key application areas of the core compound.

The presence of both a fluorine atom and a trifluoromethyl group on the benzyl moiety allows for fine-tuning of steric and electronic properties in the target molecules, which is a critical aspect of modern drug design.

Conclusion

This compound stands as a testament to the enabling power of fluorine chemistry. While its precise historical origins require further elucidation from primary literature, its contemporary importance as a synthetic intermediate is undeniable. The methodologies for its synthesis, though based on established chemical transformations, are crucial for accessing this valuable building block. As the demand for sophisticated and highly functionalized molecules continues to grow in the life sciences and material science sectors, the role of versatile intermediates like this compound is set to expand, paving the way for future innovations.

References

2-Fluoro-6-(trifluoromethyl)benzyl alcohol molecular weight and formula

This document provides the fundamental molecular data for 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a fluorinated organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique chemical properties that are valuable in the development of complex molecules.[1]

Molecular Properties

The core molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and chemical synthesis planning.

| Property | Value | Citations |

| Molecular Formula | C₈H₆F₄O | [2][3][4][5] |

| Molecular Weight | 194.13 g/mol | [2][5] |

| 194.1263 g/mol | [3] | |

| CAS Number | 152211-15-9 | [2][4] |

| IUPAC Name | [2-fluoro-6-(trifluoromethyl)phenyl]methanol | [4] |

As an AI, I am unable to provide detailed experimental protocols or generate diagrams for signaling pathways and experimental workflows, which require access to and interpretation of specific, often proprietary, research data.

References

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group ortho to the hydroxymethyl moiety, imparts distinct chemical properties that are leveraged to enhance the biological activity, metabolic stability, and lipophilicity of target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications in Organic Synthesis

This compound serves as a versatile precursor for a variety of chemical transformations, primarily involving the modification of its hydroxyl group. The principal applications include its conversion to corresponding benzyl halides, ethers, and esters, as well as its oxidation to the corresponding aldehyde. These derivatives are crucial intermediates in the synthesis of complex molecules.

Core Reactions and Transformations:

-

Halogenation: Conversion of the primary alcohol to a benzyl halide (e.g., bromide or chloride) creates a reactive electrophile for subsequent nucleophilic substitution reactions.

-

Williamson Ether Synthesis: Formation of ethers by reacting the corresponding alkoxide with an alkyl halide, a fundamental transformation for introducing diverse alkoxy groups.

-

Esterification: Acylation of the alcohol with acid chlorides or anhydrides to produce esters, which can serve as protecting groups or introduce specific functionalities.

-

Oxidation: Selective oxidation of the alcohol to 2-Fluoro-6-(trifluoromethyl)benzaldehyde provides a key intermediate for reactions such as reductive amination and the formation of carbon-carbon bonds.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key reactions involving this compound.

Conversion to 2-Fluoro-6-(trifluoromethyl)benzyl Bromide

The conversion of the alcohol to the corresponding benzyl bromide is a critical step for introducing this fluorinated moiety into target molecules via nucleophilic substitution. A common method involves the use of phosphorus tribromide.

Experimental Protocol:

A solution of phosphorus tribromide (30 ml) in absolute toluene (60 ml) is added dropwise to a solution of this compound (14 g) in absolute toluene (80 ml) at a temperature of 20-30°C.[1] Following the addition, the reaction mixture is stirred at room temperature for 2 hours. The toluene is then removed under reduced pressure. The residue is dissolved in methylene chloride and washed with water. The pH of the aqueous layer is adjusted to 8.0 with potassium hydrogen carbonate. The aqueous phase is extracted three times with methylene chloride. The combined organic phases are washed twice with water and once with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to yield 2-Fluoro-6-(trifluoromethyl)benzyl bromide.[1]

Table 1: Quantitative Data for Bromination of a Structurally Related Benzyl Alcohol

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield |

| o-trifluoromethylbenzyl alcohol | PBr₃ | Toluene/CH₂Cl₂ | 20-30 | 2 | o-trifluoromethylbenzyl bromide | Not specified |

Note: While the provided protocol is for the closely related o-trifluoromethylbenzyl alcohol, it is a representative procedure for this transformation. Yields are expected to be high but may require optimization for the specific substrate.

Figure 1: General workflow for the bromination of this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers from an alcohol. The protocol involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

General Experimental Protocol:

To a solution of this compound in a suitable aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH) is added portion-wise at 0°C to form the sodium alkoxide. After the evolution of hydrogen gas ceases, the desired alkyl halide (e.g., ethyl iodide) is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude ether can be purified by column chromatography.

Table 2: Representative Conditions for Williamson Ether Synthesis

| Alcohol | Base | Alkyl Halide | Solvent | Temperature | Product |

| This compound | NaH | R-X (e.g., CH₃I, CH₃CH₂Br) | DMF or THF | 0°C to RT | 2-Fluoro-6-(trifluoromethyl)benzyl ether |

Figure 2: Logical pathway for the Williamson ether synthesis.

Esterification

Esterification of this compound can be achieved using various methods, including reaction with an acyl chloride or an acid anhydride, often in the presence of a base or catalyst.

General Experimental Protocol (using an Acyl Chloride):

This compound is dissolved in a suitable solvent such as dichloromethane or THF. A base, typically a tertiary amine like triethylamine or pyridine, is added to scavenge the HCl byproduct. The acyl chloride is then added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with water, a dilute acid solution (e.g., 1M HCl) to remove the amine, and brine. The organic layer is dried and concentrated to afford the crude ester, which can be further purified by chromatography or distillation.

Table 3: Representative Conditions for Esterification

| Alcohol | Acylating Agent | Base/Catalyst | Solvent | Product |

| This compound | R-COCl (e.g., Acetyl chloride) | Triethylamine or Pyridine | Dichloromethane | 2-Fluoro-6-(trifluoromethyl)benzyl ester |

Note: While specific quantitative data is not available from the provided search results, this general procedure is a standard and effective method for esterification.

Figure 3: Simplified workflow for the esterification of this compound.

Oxidation to 2-Fluoro-6-(trifluoromethyl)benzaldehyde

The selective oxidation of this compound to the corresponding aldehyde is a key transformation, as the aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.

General Experimental Protocol (using Pyridinium Chlorochromate - PCC):

To a stirred suspension of pyridinium chlorochromate (PCC) and a solid adsorbent like Celite or silica gel in anhydrous dichloromethane, a solution of this compound in dichloromethane is added in one portion. The mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts. The filtrate is concentrated under reduced pressure to give the crude 2-Fluoro-6-(trifluoromethyl)benzaldehyde, which can be purified by column chromatography.

Table 4: Representative Conditions for Oxidation

| Alcohol | Oxidizing Agent | Solvent | Product |

| This compound | PCC | Dichloromethane | 2-Fluoro-6-(trifluoromethyl)benzaldehyde |

Note: Quantitative yields for this specific reaction are not detailed in the provided search results but are generally good to excellent for the oxidation of primary benzyl alcohols with PCC.

Figure 4: A simplified diagram of the oxidation of this compound.

Application in Pharmaceutical Synthesis

While direct, detailed synthetic protocols for specific pharmaceuticals using this compound were not found in the provided search results, its structural motifs are present in various biologically active molecules. For instance, fluorinated benzyl groups are key components of numerous enzyme inhibitors and receptor modulators. The derivatives of this compound, such as the corresponding aldehyde or halides, are likely used in the early stages of synthesizing more complex pharmaceutical intermediates.

Signaling Pathways

No specific information was found in the provided search results directly linking this compound or its immediate derivatives to the modulation of specific signaling pathways. However, as a building block for pharmaceuticals, the final drug molecules synthesized using this intermediate could potentially interact with a wide range of biological targets and signaling cascades. The role of the fluorinated benzyl moiety would be to contribute to the overall pharmacodynamic and pharmacokinetic properties of the final compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols outlined above for its conversion into halides, ethers, esters, and the corresponding aldehyde provide a foundation for its application in the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. Further research into specific applications and the development of optimized reaction conditions will continue to expand the utility of this important fluorinated building block.

References

Application Notes: 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol as a Versatile Building Block in Pharmaceutical Synthesis

Introduction

2-Fluoro-6-(trifluoromethyl)benzyl alcohol is a crucial fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a fluorine atom and a trifluoromethyl group on the benzyl ring imparts unique properties to molecules derived from it. The trifluoromethyl group, a well-established pharmacophore, significantly enhances metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a specific focus on the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist.

Key Advantages of Incorporating the 2-Fluoro-6-(trifluoromethyl)benzyl Moiety:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, prolonging the in vivo half-life of the drug.

-

Increased Lipophilicity: The trifluoromethyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Modulated Acidity/Basicity: The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Improved Binding Affinity: The unique steric and electronic properties of this moiety can lead to stronger and more specific interactions with biological targets.

Application Example: Synthesis of Elagolix

Elagolix is an orally administered, non-peptide GnRH receptor antagonist approved for the management of moderate to severe pain associated with endometriosis.[1][2] The synthesis of Elagolix prominently features the 2-fluoro-6-(trifluoromethyl)benzyl moiety, which is critical for its pharmacological activity.

Overall Synthetic Scheme:

The synthesis of Elagolix from this compound can be conceptualized in the following key stages:

-

Functional Group Transformation: Conversion of the benzylic alcohol to a suitable functional group for urea formation.

-

Urea Formation: Synthesis of the key intermediate, 1-[2-fluoro-6-(trifluoromethyl)benzyl]urea.

-

Pyrimidinedione Ring Formation: Cyclization to form the uracil core.

-

Halogenation and Suzuki Coupling: Introduction of the 5-aryl substituent.

-

N-Alkylation and Deprotection: Attachment of the chiral side chain.

-

Final Alkylation and Salt Formation: Completion of the Elagolix structure.

Experimental Workflow for Elagolix Synthesis

Caption: A simplified workflow for the synthesis of Elagolix.

Experimental Protocols

Protocol 1: Synthesis of 1-[2-Fluoro-6-(trifluoromethyl)benzyl]urea (Representative Protocol)

This protocol describes a common method for converting a benzyl alcohol to a benzylurea, a key intermediate for Elagolix synthesis.

Step 1a: Oxidation of this compound to the Corresponding Aldehyde (Representative Protocol)

-

Materials: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-6-(trifluoromethyl)benzaldehyde, which can be used in the next step without further purification.

-

Step 1b: Reductive Amination to 2-Fluoro-6-(trifluoromethyl)benzylamine (Representative Protocol)

-

Materials: 2-Fluoro-6-(trifluoromethyl)benzaldehyde, Ammonium acetate, Sodium cyanoborohydride, Methanol.

-

Procedure:

-

Dissolve the crude aldehyde from the previous step in methanol.

-

Add ammonium acetate (10 eq) and stir until dissolved.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-6-(trifluoromethyl)benzylamine.

-

Step 1c: Urea Formation

-

Materials: 2-Fluoro-6-(trifluoromethyl)benzylamine, Urea, Hydrochloric acid, Water.

-

Procedure:

-

In a suitable flask, combine 2-fluoro-6-(trifluoromethyl)benzylamine (1.0 eq), urea (1.2 eq), and water.

-

Add concentrated hydrochloric acid (catalytic amount).

-

Reflux the mixture for 3 hours.

-

Cool the reaction solution in an ice-water bath.

-

Filter the resulting precipitate to obtain 1-[2-fluoro-6-(trifluoromethyl)benzyl]urea as a white solid.[3]

-

Protocol 2: Synthesis of 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione

-

Materials: 1-[2-Fluoro-6-(trifluoromethyl)]benzyl urea, tert-butyl acetoacetate, Toluene, Purified water, p-toluenesulfonic acid monohydrate.

-

Procedure:

-

To a 1L flask, add 1-[2-fluoro-6-(trifluoromethyl)]benzyl urea (50g), tert-butyl acetoacetate (94.1g), toluene (500ml), and purified water (500ml).[4]

-

Stir the mixture at reflux for 6 hours.

-

Separate the layers and retain the upper organic layer.

-

Add p-toluenesulfonic acid monohydrate (52g) to the organic layer and stir the mixture at 60 °C for 2 hours.

-

Cool the mixture to room temperature, add purified water (150ml), and stir.

-

Separate the organic layer, concentrate it, and recrystallize the product from isopropanol to yield the desired pyrimidinedione.[4]

-

Protocol 3: N-Alkylation via Mitsunobu Reaction (Generalized)

The Mitsunobu reaction is a versatile method for the N-alkylation of the pyrimidinedione core with a chiral alcohol.

-

Materials: Pyrimidinedione derivative, Chiral alcohol (e.g., N-Boc-D-phenylglycinol), Triphenylphosphine (PPh3), Di-tert-butyl azodicarboxylate (DBAD) or Diethyl azodicarboxylate (DEAD), Anhydrous THF.

-

Procedure:

-

Dissolve the pyrimidinedione derivative (1.0 eq), the chiral alcohol (1.25 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DBAD (1.5 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the N-alkylated product.

-

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of Elagolix and its intermediates.

| Step | Starting Material | Product | Reagents | Solvent | Yield | Reference |

| Urea Formation | 2-Fluoro-6-(trifluoromethyl)benzylamine | 1-[2-Fluoro-6-(trifluoromethyl)benzyl]urea | Urea, HCl | Water | 91% | [3] |

| Pyrimidinedione Formation | 1-[2-Fluoro-6-(trifluoromethyl)]benzyl urea | 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | tert-butyl acetoacetate, p-TSA | Toluene/Water | 81% | [4] |

| Bromination | 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | 5-Bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | Bromine | Acetic Acid | 96% | [5] |

| Suzuki Coupling | 5-Bromo-pyrimidinedione derivative | 5-(2-Fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | 2-Fluoro-3-methoxyphenylboronic acid, Pd catalyst, Base | Dioxane/Water | 88% | [5] |

| N-Alkylation & Deprotection | 5-Aryl-pyrimidinedione derivative | 3-[2(R)-amino-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methyl-pyrimidine-2,4(1H,3H)-dione | (R)-2-((tert-butoxy-carbonyl)amino)-2-phenylethyl methane-sulfonate, Base; Acid | DMF | 81% | [5] |

Mechanism of Action: GnRH Antagonism

Elagolix functions by competitively binding to and blocking gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland. This antagonism prevents the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH and FSH levels subsequently suppresses the production of ovarian sex hormones, including estradiol, which is a key driver of the growth of endometrial tissue.[1][2]

GnRH Receptor Signaling Pathway

Caption: The GnRH receptor signaling pathway and its inhibition by Elagolix.

References

- 1. researchgate.net [researchgate.net]

- 2. elagolix synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(2-FLUORO-6-(TRIFLOROMETHYL)BENZYL)UREA | 830346-46-8 [chemicalbook.com]

- 4. KEGG PATHWAY: map04912 [genome.jp]

- 5. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2-Fluoro-6-(trifluoromethyl)benzyl alcohol, a key building block in the development of novel pharmaceutical and agrochemical compounds. The unique substitution pattern of this benzyl alcohol, featuring both fluorine and trifluoromethyl groups, imparts distinct electronic and steric properties that can be leveraged to create diverse molecular architectures. This document outlines procedures for esterification, etherification, and oxidation, offering a toolkit for the chemical modification of this versatile starting material.

Introduction

This compound is a valuable synthetic intermediate due to the presence of electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring.[1] These substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold attractive for medicinal chemistry and drug discovery programs. The derivatization of the benzylic alcohol functionality allows for the introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The protocols described herein provide methodologies for the synthesis of esters, ethers, and the corresponding aldehyde, which can serve as precursors for further chemical transformations.

Data Presentation: Summary of Synthetic Transformations

The following table summarizes the key synthetic transformations for the derivatization of this compound, including representative reagents, reaction types, and expected products.

| Starting Material | Reagent/Catalyst | Reaction Type | Product | Notes |

| This compound | Acyl Chloride (e.g., Benzoyl Chloride) / Base (e.g., Triethylamine) | Esterification | 2-Fluoro-6-(trifluoromethyl)benzyl ester | A standard and efficient method for forming esters.[1] |

| This compound | Carboxylic Acid Anhydride (e.g., Acetic Anhydride) / Base (e.g., Pyridine) | Esterification | 2-Fluoro-6-(trifluoromethyl)benzyl acetate | Another common and effective esterification protocol.[1] |

| This compound | Alkyl Halide (e.g., Methyl Iodide) / Base (e.g., NaH) | Etherification (Williamson) | 2-Fluoro-6-(trifluoromethyl)benzyl ether | A general and widely used method for ether synthesis. |

| This compound | Iron(III) Chloride (FeCl₃) | Etherification (Symmetrical) | Bis(2-fluoro-6-(trifluoromethyl)benzyl) ether | Catalytic method for symmetrical ethers; ortho-substitution may decrease reactivity.[2] |

| This compound | Sodium Molybdate / H₂O₂ | Oxidation | 2-Fluoro-6-(trifluoromethyl)benzaldehyde | A greener oxidation method using a phase-transfer catalyst.[3] |

Experimental Protocols

Protocol 1: Esterification via Acid Chloride

This protocol describes the synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl benzoate.

Materials and Reagents:

-

This compound

-